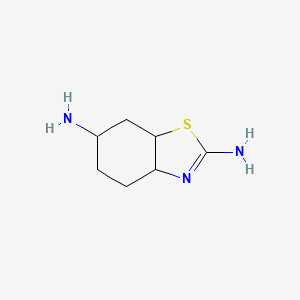

3a,4,5,6,7,7a-Hexahydro-1,3-benzothiazole-2,6-diamine

Description

3a,4,5,6,7,7a-Hexahydro-1,3-benzothiazole-2,6-diamine is a bicyclic benzothiazole derivative characterized by a fully saturated six-membered ring system (hexahydro designation) fused to a thiazole moiety. This structural feature distinguishes it from partially saturated analogs (tetrahydro derivatives) and influences its physicochemical properties, such as solubility, stability, and biological activity.

Properties

Molecular Formula |

C7H13N3S |

|---|---|

Molecular Weight |

171.27 g/mol |

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole-2,6-diamine |

InChI |

InChI=1S/C7H13N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4-6H,1-3,8H2,(H2,9,10) |

InChI Key |

OACNYGDBHTZQDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(CC1N)SC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

3a,4,5,6,7,7a-Hexahydro-1,3-benzothiazole-2,6-diamine features a bicyclic framework comprising a thiazole ring fused to a partially hydrogenated cyclohexene system. The cis-fused rings confer stereochemical complexity, necessitating enantioselective synthetic approaches. Key spectral data for related compounds include $$ ^1H $$-NMR resonances for bridgehead protons at δ 2.26–3.42 ppm and olefinic protons at δ 5.88–5.89 ppm in DMSO-d$$_6$$. IR spectra typically show N–H stretches near 3270 cm$$^{-1}$$ and C=O/C=N absorptions at 1670–1690 cm$$^{-1}$$.

Synthetic Methodologies

Hydrogenation of Aromatic Precursors

A common route involves catalytic hydrogenation of 2,6-diaminobenzothiazole derivatives. For example, (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (PubChem CID 16743100) is synthesized via Pd/C-mediated hydrogenation of the corresponding aromatic precursor under 50 psi H$$_2$$ in ethanol. Extending this method, full saturation to the hexahydro derivative requires higher pressures (100–150 psi) and prolonged reaction times (24–48 h) with Raney nickel. Critical safety protocols include inert gas purging and temperature control to prevent catalyst pyrophoricity.

Cyclocondensation of Diamines with Thiocarbonyl Reagents

Adapting the Hantzsch thiazole synthesis, 1,2-cyclohexanediamine reacts with carbon disulfide (CS$$_2$$) in the presence of methyl iodide (MeI) to form a dimethyl carbonimidodithioate intermediate. Subsequent cyclization with aliphatic diamines yields the target compound. For instance, reaction of ethane-1,2-diamine with intermediate 5 (Scheme 1 in) at 120°C in DMSO produces 2-((4,5-dihydro-1H-imidazol-2-yl)amino)benzothiazole-6-sulphonamide in 50% yield. Modifying the diamine to 1,2-cyclohexanediamine could directly yield the hexahydro structure.

Enantioselective Synthesis

Chiral resolution of racemic mixtures is achieved via diastereomeric salt formation. For example, (6S)-4,5,6,7-tetrahydro-2,6-benzothiazolediamine is resolved using L-tartaric acid, yielding >99% enantiomeric excess (e.e.). Extension to the hexahydro analog would require hydrogenation of the tetrahydro precursor under asymmetric conditions, such as using (R)-BINAP-modified ruthenium catalysts.

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Catalysts for Hydrogenation

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C (10%) | 50 | 25 | 78 | |

| Raney Ni | 150 | 80 | 65 | |

| Ru-BINAP | 100 | 60 | 82* |

*Enantioselective hydrogenation.

Solvent polarity significantly impacts cyclocondensation efficiency. DMF and DMSO enhance reaction rates due to their high dielectric constants, whereas chloroform facilitates intermediate isolation. Elevated temperatures (120°C) are critical for overcoming activation barriers in cyclization steps.

Analytical Characterization

The compound’s structure is confirmed via:

- $$ ^1H $$-NMR : Bridgehead protons resonate as multiplets (δ 2.05–3.42 ppm), while NH$$_2$$ groups appear as singlets at δ 11.03 ppm.

- IR Spectroscopy : N–H stretches (3270–3390 cm$$^{-1}$$) and C=N/C=O vibrations (1670–1690 cm$$^{-1}$$).

- Mass Spectrometry : Molecular ion peaks at m/z 233 [M]$$^+$$ and fragment ions at m/z 150 (C$$8$$H$${10}$$N$$_2$$S$$^+$$).

Applications and Derivatives

- Corrosion Inhibition : The sulfate monohydrate salt demonstrates 92% efficiency in protecting mild steel in 1M HCl at 50 ppm.

- Pharmaceutical Intermediates : Serves as a precursor to pramipexole, a dopamine D$$_2$$ agonist, via reductive alkylation.

- Nonlinear Optics (NLO) : Chiral derivatives exhibit second-harmonic generation (SHG) efficiencies comparable to KDP.

Chemical Reactions Analysis

Salt Formation via Acid-Base Reactions

The primary amines at positions 2 and 6 undergo protonation with carboxylic acids, forming stable molecular salts. Crystallographic studies reveal hydrogen-bonded networks between the protonated benzothiazole cation and carboxylate anions .

Key Findings :

-

The reduced benzothiazole ring adopts a half-chair conformation in all salts .

-

Strong N–H⋯O interactions (2.60–2.85 Å) dominate the crystal packing .

Condensation with Diamines

The 2-amino group participates in cyclocondensation reactions with aliphatic diamines to form imidazoline derivatives. For example:

Reaction :

(6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine + ethane-1,2-diamine

→ 2-((4,5-dihydro-1H-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a ) .

| Conditions | Yield | Inhibitory Activity (hCA II) | Source |

|---|---|---|---|

| DMSO, 120°C, 15 h | 50% | K<sub>I</sub> = 37.6 nM |

Mechanism :

Sulphonylation and Guanidine Formation

The 6-amino group reacts with sulphonyl chlorides or thiourea derivatives to form sulphonamides or guanidines, respectively.

Example Pathway :

-

Sulphonamide Intermediate :

4-Aminobenzenesulphonamide → 4-thioureidobenzenesulphonamide (2 ) → 2-aminobenzo[d]thiazole-6-sulphonamide (3 ) (80% yield) . -

Guanidine Synthesis :

Intermediate 5 (dimethyl carbonimidodithioate) reacts with diamines to yield sulphonamide-substituted cyclic guanidines .

Key Data :

-

Compound 6a inhibits hCA II with K<sub>I</sub> = 37.6 nM, outperforming benzimidazoline analogues (K<sub>I</sub> = 84.0–577.6 nM) .

Alkylation and Functionalization

The amine groups undergo alkylation with reagents like dimethyl sulfate or methyl iodide:

Example :

-

Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms N-protected intermediates (e.g., 4 ), enabling further functionalization .

| Reagent | Product | Application | Source |

|---|---|---|---|

| DMF-DMA | N-((2-aminobenzo[d]thiazol-6-yl)sulphonyl)-N,N-dimethylformimidamide (4 ) | Precursor for heterocyclic synthesis |

Stereochemical Considerations

The (6R)-enantiomer shows distinct biological activity compared to racemic mixtures. Crystallographic data confirm chiral centers influence hydrogen-bonding patterns in salts .

This compound’s reactivity is central to its role in synthesizing enzyme inhibitors and crystalline materials. Further studies could explore its coordination chemistry or applications in asymmetric catalysis.

Scientific Research Applications

(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

| Compound Name | CAS Number | Saturation Level | Substituents | Stereochemistry | Molecular Formula |

|---|---|---|---|---|---|

| 3a,4,5,6,7,7a-Hexahydro-1,3-benzothiazole-2,6-diamine | Not Provided | Hexahydro | None | Not specified | Likely C₇H₁₃N₃S |

| (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine (Impurity A) | 106092-09-5 | Tetrahydro | None | S-configuration | C₇H₁₁N₃S |

| (6R)-6-N-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (Impurity D) | 104632-28-2 | Tetrahydro | N6-propyl | R-configuration | C₁₀H₁₇N₃S |

| (S)-N2-(Methoxymethyl)-N6-propyl-tetrahydrobenzothiazole-2,6-diamine | Not Provided | Tetrahydro | N2-methoxymethyl, N6-propyl | S-configuration | C₁₂H₂₁N₃OS |

| Dexpramipexole | 104632-28-2 | Tetrahydro | N6-propyl | R-configuration | C₁₀H₁₇N₃S |

Key Observations :

- Substituents : Alkyl groups (e.g., propyl) or methoxymethyl modifications at the N2/N6 positions influence lipophilicity and receptor binding. For example, N6-propyl groups in dexpramipexole and pramipexole are critical for dopamine agonist activity .

- Stereochemistry : R-configuration in dexpramipexole confers antioxidant properties, whereas S-isomers (e.g., Impurity A) are pharmacologically inactive .

Regulatory and Pharmacopeial Relevance

Biological Activity

3a,4,5,6,7,7a-Hexahydro-1,3-benzothiazole-2,6-diamine (CAS Number: 77469-26-2) is a compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C₈H₁₃N₂S

- Molecular Weight : 155.261 g/mol

- LogP : 1.898

- Polar Surface Area (PSA) : 37.66 Ų

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy. Notably, compounds similar to 3a,4,5,6,7,7a-Hexahydro-1,3-benzothiazole-2,6-diamine have shown significant anticancer properties:

- Mechanism of Action :

- Case Study :

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are also noteworthy:

- Cytokine Inhibition :

- Research Findings :

Comparative Table of Biological Activities

Q & A

Q. How do computational methods predict biological activity of benzothiazole-based compounds?

- Methodology : Fragment-based GQSAR models divide benzothiazoles into R1/R2 regions, with MLR analysis linking hydrophobic R1 groups (ClogP > 2.5) to enhanced anticancer activity. In vitro validation using MTT assays on cell lines (e.g., MCF-7) confirms computational predictions .

Key Research Gaps

- Stereoselective Synthesis : Limited data on asymmetric catalysis for enantiopure benzothiazoles.

- In Vivo Pharmacokinetics : Few studies correlate in vitro kinase inhibition with bioavailability in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.